(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of hydroxyl, carboxylic acid, and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The process typically starts with the preparation of the core benzofuro[3,2-e]isoquinoline structure, followed by the introduction of the hydroxyl and carboxylic acid groups. Key steps may include:
Formation of the benzofuro[3,2-e]isoquinoline core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring consistency and purity. This might involve:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Use of continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols.
Substitution: Can result in the formation of halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving hydroxyl and carboxylic acid groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzofuro[3,2-e]isoquinoline core may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar in structure but with different functional groups or stereochemistry.
Other benzofuro[3,2-e]isoquinoline derivatives: Compounds with variations in the core structure or substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H27NO9 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10?,11-,12+,15+,16+,17-,19+,20+,22-,23+/m1/s1 |
InChI Key |
WAEXKFONHRHFBZ-RURUVCMVSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O |
Origin of Product |
United States |
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